4-Bromo-3-chlorobenzoisothiazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-chlorobenzoisothiazole” is not clearly defined in the sources available .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not detailed in the available sources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not clearly outlined in the available sources .Scientific Research Applications
Corrosion Inhibition
4-Bromo-3-chlorobenzoisothiazole derivatives have been studied for their potential as corrosion inhibitors. For instance, triazole derivatives have shown significant inhibition efficiency against the corrosion of mild steel in acidic media. These compounds, including those with bromo and chloro substituents, adhere to the metal surface, forming a protective layer that minimizes corrosion. The studies utilize various analytical techniques, such as electrochemical impedance, weight loss measurements, and potentiodynamic polarization, to evaluate the effectiveness of these inhibitors (Babić-Samardžija et al., 2005), (Sudheer & Quraishi, 2013).
Drug Discovery and Biological Activity
In the realm of drug discovery, halogenated compounds like this compound serve as valuable tools for identifying binding hot spots in target proteins, which is crucial for developing new pharmaceuticals. Their ability to bind promiscuously to various biological targets allows for experimental phase determination and highlights their potential as scaffolds for designing inhibitors with antiproliferative and anti-inflammatory properties (Bauman, Harrison, & Arnold, 2016).
Synthesis of Heterocyclic Compounds
This compound is instrumental in synthesizing a wide range of heterocyclic compounds, such as isoxazoles, triazoles, and thiazoles, which are of interest due to their diverse pharmacological activities. These syntheses often involve innovative methodologies that enable the construction of complex molecules with potential applications in medicinal chemistry and materials science. Notable methods include regioselective hydrodehalogenation, click chemistry, and cyclization reactions that highlight the compound's flexibility in forming various heterocyclic structures (Ioannidou & Koutentis, 2011), (Negrón-Silva et al., 2013).
Photocatalytic Applications
Research into the photocatalytic applications of compounds derived from this compound, such as the synthesis of oxazoles and thiazoles using solar energy, demonstrates the compound's role in green chemistry. These studies focus on utilizing renewable energy sources to drive chemical reactions, reducing the environmental impact of traditional synthetic methods (Dinda, Samanta, Eringathodi, & Ghosh, 2014).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets by forming covalent bonds, leading to the inhibition of the target enzymes .
Biochemical Pathways
Benzothiazole derivatives are known to affect various pathways related to the function of the enzymes they inhibit .
Result of Action
The inhibition of target enzymes by benzothiazole derivatives can lead to various cellular effects, depending on the specific enzyme inhibited .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-Bromo-3-chloro-1,2-benzothiazole . .
Safety and Hazards
Properties
IUPAC Name |
4-bromo-3-chloro-1,2-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMBYOSWCRUTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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